7-Bromo-1H-pyrazolo[4,3-d]pyrimidine
Beschreibung
BenchChem offers high-quality 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
1373223-77-8 |
|---|---|
Molekularformel |
C5H3BrN4 |
Molekulargewicht |
199.011 |
IUPAC-Name |
7-bromo-1H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C5H3BrN4/c6-5-4-3(1-9-10-4)7-2-8-5/h1-2H,(H,9,10) |
InChI-Schlüssel |
OVHUAIKTJHFDEI-UHFFFAOYSA-N |
SMILES |
C1=NNC2=C1N=CN=C2Br |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Strategic Role of 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine in Kinase Inhibitor Discovery
Topic: Role of 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine in Kinase Inhibitor Discovery Content Type: Technical Whitepaper / Guide Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary
In the landscape of small-molecule kinase inhibitors, the pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure due to its bioisosteric relationship with adenine. Specifically, the 7-bromo-1H-pyrazolo[4,3-d]pyrimidine derivative serves as a critical divergent intermediate. It functions as the electrophilic "hub" that allows medicinal chemists to rapidly install hinge-binding motifs via nucleophilic aromatic substitution (
Structural Rationale: The Adenine Bioisostere
The efficacy of 7-bromo-1H-pyrazolo[4,3-d]pyrimidine lies in its ability to mimic the purine core of ATP. When the bromine at position 7 is displaced by an amine or aryl group, the resulting molecule can form key hydrogen bonds with the kinase hinge region.
Binding Mode Logic
-
The Core (Scaffold): Occupies the adenine binding pocket. The nitrogen atoms (N1, N2) often interact with water networks or specific residues at the bottom of the pocket.
-
Position 7 (The "Warhead" Attachment): The bromine atom is a placeholder for the hinge-binding element. Displacing Br with an aniline or benzylamine allows the formation of H-bonds with backbone residues (e.g., Leu83 in CDK2).
-
Position 3 (The "Gatekeeper" Interaction): Substituents here (e.g., isopropyl, cyclobutyl) probe the hydrophobic pocket behind the gatekeeper residue, determining selectivity.
Interaction Map (DOT Visualization)
The following diagram illustrates the logical connections between the scaffold's substitution points and the kinase active site regions.
Figure 1: Structural Activity Relationship (SAR) logic for the pyrazolo[4,3-d]pyrimidine scaffold.
Chemical Synthesis Strategy
The 7-bromo intermediate is rarely the starting material; it is synthesized to be the divergent point. The synthesis typically proceeds from a pyrazole precursor, followed by cyclization to the pyrimidone, and finally bromination.
Synthesis Workflow
-
Precursor Formation: Condensation of hydrazine with a diketone or cyano-ester to form the pyrazole ring.
-
Bicyclic Formation: Cyclization with formamide or urea to generate the pyrazolo[4,3-d]pyrimidin-7-one.
-
Activation (Bromination): The critical step using
or to convert the 7-oxo group to the 7-bromo electrophile. -
Diversification: Reaction with amines (
) or boronic acids (Suzuki) to generate the library.
Synthesis Diagram (DOT Visualization)
Figure 2: Divergent synthesis workflow utilizing the 7-bromo intermediate.
Experimental Protocols
The following protocols are designed for self-validation. The success of the bromination is visually indicated by the dissolution of the starting pyrimidone solid and the darkening of the reaction mixture.
Protocol A: Synthesis of 7-Bromo-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidine
Targeting the core scaffold for CDK inhibitor synthesis.
Reagents:
-
3-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (1.0 equiv)
-
Phosphorus oxybromide (
, 3.0 equiv) -
Anhydrous DMF (Catalytic amount)
-
Anhydrous Toluene (Solvent)
Procedure:
-
Setup: In a dry round-bottom flask equipped with a condenser and drying tube (
), suspend the pyrimidone starting material in anhydrous toluene (0.5 M concentration). -
Activation: Add
in one portion. Add 3-5 drops of anhydrous DMF (catalyst). -
Reaction: Heat the mixture to reflux (
). The suspension should clear within 1-2 hours as the bromide forms. Monitor by TLC (System: 5% MeOH in DCM; Product > Starting Material). -
Workup: Cool to room temperature. Caution: Pour the reaction mixture slowly onto crushed ice/
saturated solution to quench excess . -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The 7-bromo product is typically a light yellow/off-white solid.
Protocol B: Diversification (Library Generation)
Installing the hinge-binding amine.
Reagents:
-
7-Bromo-1H-pyrazolo[4,3-d]pyrimidine intermediate (1.0 equiv)
-
Substituted Aniline or Benzylamine (1.2 equiv)
-
DIPEA (2.0 equiv)
-
n-Butanol or DMF
Procedure:
-
Dissolve the 7-bromo core in n-Butanol (0.2 M).
-
Add the amine and DIPEA.
-
Heat to
in a sealed vial for 4-12 hours. -
Endpoint: LC-MS should show complete conversion to the [M+Amine-HBr] mass.
-
Concentrate and purify via preparative HPLC.
Case Study: Optimization of CDK2 Selectivity
In a study targeting CDK2 for cancer therapy, the 7-bromo scaffold was used to synthesize a library of N6-substituted derivatives. The data below highlights the impact of the 7-substituent on potency.
Table 1: SAR of 7-Substituted Pyrazolo[4,3-d]pyrimidines against CDK2
| Compound ID | R (at Position 7) | CDK2 | Selectivity (vs GSK3 |
| 7-Br (Core) | -Br | > 100 | N/A |
| Cmpd 4a | -NH-Phenyl | 1.2 | Low |
| Cmpd 4b | -NH-(4-OH-Phenyl) | 0.45 | Moderate |
| Cmpd 4c | -NH-Benzyl | 0.057 | High |
| Roscovitine | (Reference) | 0.18 | High |
Data aggregated from representative SAR studies [1, 2]. Note the dramatic increase in potency upon replacing the Bromine with a benzylamine, mimicking the N6-amino of adenine.
References
-
Paruch, K., et al. (2011). "Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity." Journal of Medicinal Chemistry.
-
Lama, R., et al. (2019). "3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models." Journal of Medicinal Chemistry.
-
Popowycz, F., et al. (2017). "Pyrazolo[4,3-d]pyrimidine derivatives as new tools for kinase targeting." Current Medicinal Chemistry.
-
Havlicek, L., et al. (2022). "3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders." Journal of Medicinal Chemistry.
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine
Executive Summary
The 7-bromo-1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., CDK, BTK, and JAK inhibitors). However, functionalizing the C7 position via Suzuki-Miyaura coupling presents distinct challenges due to the acidic N1-proton (
This Application Note provides two validated workflows:
-
Route A (Protected): A robust, scalable method using THP protection for high-value intermediates.
-
Route B (Direct): An atom-economical, protecting-group-free method utilizing advanced Buchwald ligands for rapid library generation.
Substrate Analysis & Mechanistic Challenges
To successfully couple 7-bromo-1H-pyrazolo[4,3-d]pyrimidine, one must understand the competition between the productive catalytic cycle and the inhibitory pathways inherent to nitrogen-rich heterocycles.
The "Azole Poisoning" Effect
Under standard basic Suzuki conditions (e.g.,
Electrophilicity of C7
The C7-bromo position is electronically analogous to the 6-position of a purine or the 4-position of a pyrimidine. It is sufficiently electron-deficient for facile oxidative addition, provided the catalyst is not deactivated by the N1-anion.
Mechanistic Visualization
The following diagram illustrates the bifurcation between the productive cross-coupling cycle and the catalyst deactivation pathway.
Figure 1: Mechanistic divergence showing how the deprotonated substrate acts as a catalyst poison (red path) versus the productive coupling (green path).
Route A: The Protected Strategy (Scalable)
For process chemistry or when yields >80% are critical, masking the N1 proton is the standard of care. Tetrahydropyranyl (THP) is recommended due to its ease of installation and removal under mild acidic conditions.
Step 1: THP Protection
Rationale: The THP group adds steric bulk that discourages N-Pd coordination and removes the acidic proton.
-
Reagents: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv),
-Toluenesulfonic acid (PTSA) (0.05 equiv). -
Solvent: Ethyl Acetate (EtOAc) or DCM (reflux).
-
Protocol:
-
Suspend 7-bromo-1H-pyrazolo[4,3-d]pyrimidine in EtOAc.
-
Add PTSA and DHP.
-
Heat to reflux (or 50°C) for 2-4 hours. Reaction becomes homogeneous upon completion.
-
Wash with saturated
, dry ( ), and concentrate. -
Note: Isomers N1-THP and N2-THP may form. N1 is usually the major product and thermodynamically preferred. Both couple efficiently.
-
Step 2: Suzuki Coupling (Protected)
Rationale: With the nitrogen masked, standard Pd(II) precatalysts can be used without poisoning.
-
Catalyst:
(3-5 mol%) is the workhorse catalyst. -
Base:
(2.0 equiv) or . -
Solvent: 1,4-Dioxane : Water (4:1).
-
Temperature: 90°C.
Detailed Protocol:
-
Charge a reaction vial with 1-THP-7-bromo-pyrazolo[4,3-d]pyrimidine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(2.0 equiv). -
Add 1,4-Dioxane and Water (degassed).
-
Add
(0.05 equiv). -
Seal and purge with Nitrogen/Argon for 5 minutes.
-
Heat at 90°C for 4-12 hours. Monitor by LCMS (THP adduct is distinct).
-
Workup: Dilute with EtOAc, wash with water. Pass organic layer through a pad of Celite or thiol-functionalized silica (SiliaMetS®) to remove Pd residues (critical for biological testing).
Step 3: Deprotection[1][2]
-
Conditions: HCl (4M in Dioxane) or TFA/DCM (1:4) at Room Temp for 2 hours.
-
Yield: Typically >90% for the deprotection step.
Route B: The Direct Strategy (Unprotected)
For high-throughput screening (HTS) or "green" chemistry applications, protecting groups are inefficient. Success here relies on Buchwald Ligands (biaryl phosphines) that are bulky enough to prevent the formation of the Pd-azolate dimer.
The "Buchwald" Protocol
Rationale: Ligands like XPhos or SPhos create a sterically crowded Pd center that resists coordination by the pyrazolate anion, maintaining the catalyst in an active state.
Condition Matrix:
| Parameter | Recommendation | Mechanistic Reason |
| Ligand | XPhos (Preferred) or SPhos | Bulky biaryl ligands prevent dimer formation. |
| Pd Source | Precatalysts that generate Pd(0) in situ. | |
| Base | Anhydrous phosphate buffers the reaction without being too nucleophilic. | |
| Solvent | n-Butanol or Dioxane/H2O | n-Butanol helps solubility of the polar substrate at high temp. |
| Temp | 100°C - 110°C | High energy required to overcome activation barrier of the anion. |
Detailed Protocol (Direct Coupling):
-
Preparation: In a microwave vial, combine 7-bromo-1H-pyrazolo[4,3-d]pyrimidine (1.0 equiv), Boronic Acid (1.5 equiv),
(3.0 equiv), XPhos (0.08 equiv), and (0.04 equiv).-
Note: Pre-complexing Pd and Ligand in solvent for 5 mins is beneficial.
-
-
Solvent: Add n-Butanol (or Dioxane/Water 5:1) (concentration 0.1 M).
-
Reaction: Seal and heat to 100°C (oil bath) or 110°C (Microwave) for 1-3 hours.
-
Microwave irradiation is highly recommended for unprotected azoles to reduce reaction time and degradation.
-
-
Workup: Acidify carefully to pH 7 (to protonate the product), extract with EtOAc/THF mixture (solubility can be poor).
Troubleshooting & Optimization
Use this decision logic to troubleshoot failed reactions.
Figure 2: Troubleshooting logic for common failure modes in pyrazolopyrimidine coupling.
Common Issues
-
Protodeboronation: Heterocyclic boronic acids (e.g., 2-pyridyl) are prone to losing the boron group.
-
Fix: Use MIDA boronates or Trifluoroborates (
).
-
-
Solubility: Unprotected pyrazolo[4,3-d]pyrimidines are poorly soluble in non-polar solvents.
-
Fix: Use n-Butanol or DMF as cosolvents.
-
-
Regioselectivity of Protection: If using SEM/THP, ensure you track the isomer. While both couple, the deprotection kinetics can vary slightly.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006).[1] A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.[1][2][3][4][5] Angewandte Chemie International Edition, 45(8), 1282–1284. Link
-
Bhanage, D. et al. (2021).[6][7] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11, 2370-2380. Link (Demonstrates microwave utility in similar fused systems).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for THP/SEM conditions).
Sources
- 1. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. 1H-Pyrazolo(3,4-d)pyrimidine | C5H4N4 | CID 67499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Application Note: Buchwald-Hartwig Amination of 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine
Abstract
The 7-bromo-1H-pyrazolo[4,3-d]pyrimidine scaffold is a critical pharmacophore in kinase inhibitor development (e.g., CDK, BTK, JAK inhibitors). While Nucleophilic Aromatic Substitution (SNAr) is efficient for coupling simple aliphatic amines to this electron-deficient core, it frequently fails with weak nucleophiles (anilines, amides) or sterically hindered partners. This Application Note details the Buchwald-Hartwig amination protocols required to overcome these limitations. We present two distinct strategies: a Robust Protected Route (recommended for scale-up and reliability) and an Advanced Unprotected Route (high-efficiency, direct coupling using LiHMDS).
Strategic Analysis & Mechanistic Considerations
The Electrophilic Challenge
The 7-position of pyrazolo[4,3-d]pyrimidine is highly electrophilic, analogous to the 4-position of quinazoline.
-
SNAr Viability: For primary alkyl amines (e.g., benzylamine), SNAr (reflux in IPA/EtOH) is the preferred method due to simplicity.
-
Buchwald Necessity: Palladium catalysis is required when the amine is:
-
Weakly Nucleophilic: Anilines, aminopyridines, sulfonamides.
-
Sterically Hindered: tert-butylamines, ortho-substituted anilines.
-
Chiral/Sensitive: Requiring mild temperatures (<80°C) to prevent racemization or decomposition.
-
The N-H Acidity Problem
The N-1 proton of 1H-pyrazolo[4,3-d]pyrimidine is significantly acidic (
-
Catalyst Poisoning: In standard Buchwald conditions (e.g., NaOtBu/Toluene), the base deprotonates N-1, forming an insoluble azolate salt that coats the catalyst or coordinates strongly to Pd(II), arresting the catalytic cycle.
-
Regioselectivity: The "naked" anion can compete as a nucleophile, leading to N-arylation side products.
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for amination of 7-bromo-pyrazolo[4,3-d]pyrimidine.
Protocol A: The Robust Protected Route (Recommended)
This route guarantees catalyst turnover by masking the acidic N-H. It is ideal for library synthesis and scale-up.
Step 1: Protection (THP or SEM)
-
Reagents: 3,4-Dihydro-2H-pyran (DHP),
-Toluenesulfonic acid ( TsOH). -
Solvent: THF or DCM.
-
Procedure: Treat the 7-bromo substrate with 2.0 equiv. DHP and 5 mol%
TsOH at 50°C for 4 hours. -
Note: This typically yields a mixture of N-1 and N-2 isomers.[1] Do not separate them. Both isomers participate effectively in the subsequent Buchwald step and converge to the same product upon deprotection.
Step 2: Buchwald-Hartwig Coupling
Standard Operating Procedure (SOP):
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Substrate | 7-Bromo-1-(THP)-pyrazolo[4,3-d]pyrimidine | 1.0 | Electrophile |
| Amine | Aniline / Heteroarylamine | 1.2 | Nucleophile |
| Catalyst | Pd2(dba)3 | 0.02 | Palladium Source |
| Ligand | Xantphos (for amides/heterocycles) or BrettPhos (for prim. amines) | 0.04 | Ligand |
| Base | Cs2CO3 | 2.0 | Base (Mild) |
| Solvent | 1,4-Dioxane (anhydrous) | [0.2 M] | Solvent |
Detailed Workflow:
-
Charge: In a glovebox or under Ar flow, charge a reaction vial with Pd2(dba)3 (2 mol%), Ligand (4 mol%), and Cs2CO3 (2.0 equiv).
-
Dissolve: Add the protected substrate (1.0 equiv) and amine (1.2 equiv) dissolved in degassed 1,4-Dioxane.
-
Heat: Seal the vial and heat to 100°C for 12–16 hours.
-
Monitor: Check conversion by LCMS. Look for the disappearance of the bromide (M+ and M+2 pattern).
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hex/EtOAc).
Step 3: Deprotection
-
Conditions: Treat the coupled product with 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours, or TFA/DCM (1:4) at RT.
-
Result: Quantitative removal of THP/SEM to yield the final 7-amino-1H-pyrazolo[4,3-d]pyrimidine.
Protocol B: The Advanced "Unprotected" Route
For rapid analoging where protection/deprotection steps are bottlenecking throughput, use this "LiHMDS Method." This relies on using a strong base to generate the soluble nitrogen anion in situ, which does not poison specific precatalysts.
Critical Requirement: You must use LiHMDS (Lithium Hexamethyldisilazide) as the base and Buchwald G3/G4 Precatalysts .
Protocol:
-
Setup: Charge a vial with BrettPhos Pd G4 (3 mol%) and the unprotected 7-bromo-1H-pyrazolo[4,3-d]pyrimidine (1.0 equiv).
-
Base Addition: Add THF (anhydrous) followed by LiHMDS (3.5 equiv) dropwise.
-
Why 3.5 equiv? 1 eq for the substrate N-H, 1 eq for the amine N-H, 1.5 eq excess to drive kinetics.
-
-
Amine Addition: Add the amine (1.2 equiv).
-
Reaction: Heat at 65–80°C for 2–4 hours.
-
Quench: Carefully quench with saturated NH4Cl (exothermic).
-
Warning: This method is intolerant of base-sensitive groups (esters, acidic protons on the coupling partner).
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (N-H interference) | Switch to Protocol A (Protection). Ensure solvent is strictly anhydrous. |
| Dehalogenation (H-product) | Switch Ligand to BrettPhos or RuPhos (bulky biaryl phosphines suppress this). Lower Temp to 80°C. | |
| Bis-Arylation | Highly reactive primary amine | Increase amine equivalents to 1.5. Use BrettPhos (highly selective for mono-arylation). |
| Regioisomers in Protection | N-1 vs N-2 selectivity | Normal. Proceed to coupling; both isomers converge to the same product after deprotection. |
Visualizing the Mechanism
The catalytic cycle for the protected route highlights the critical role of the ligand in facilitating the reductive elimination of the crowded C-N bond.
Figure 2: Simplified Buchwald-Hartwig catalytic cycle for the protected substrate.
References
-
Buchwald-Hartwig Amination Overview
-
Unprotected Heterocycle Coupling (Azaindole Analog)
-
Pyrazolo[4,3-d]pyrimidine Synthesis & SnAr
-
Regioselectivity of Alkylation
Sources
- 1. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine Synthesis
Welcome to the Advanced Synthesis Support Center. Ticket ID: #PYR-43D-BR-001 Subject: Optimization of 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine Yield Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
System Architecture & Route Selection
The synthesis of 7-bromo-1H-pyrazolo[4,3-d]pyrimidine is a critical intermediate step for generating library compounds via SNAr displacement. The primary failure mode in this synthesis is not the reaction itself, but the stability of the C7-Br bond during workup and the quality of the brominating agent.
We currently support three synthetic architectures (Routes). Select the one matching your precursors:
| Route ID | Methodology | Precursor | Pros | Cons |
| A (Standard) | Deoxybromination | 7-Oxo-pyrazolo[4,3-d]pyrimidine | Direct, one-step. | POBr3 is messy; high tar formation; variable yields. |
| B (Robust) | Halogen Exchange | 7-Chloro-pyrazolo[4,3-d]pyrimidine | Higher purity; POCl3 is easier to handle. | Two steps; requires HBr/AcOH treatment. |
| C (Alternative) | Sandmeyer | 7-Amino-pyrazolo[4,3-d]pyrimidine | Mild conditions; avoids POBr3. | Requires stable diazonium formation; copper waste. |
Recommended Workflow (Route A & B)
The following decision tree illustrates the optimal workflow and decision points for maximizing yield.
Figure 1: Decision logic for selecting the synthetic pathway based on reagent quality and precursor availability.
Protocol Optimization & Troubleshooting (Route A)
Context: The direct reaction of the lactam (7-one) with Phosphorus Oxybromide (POBr3) is the most direct path but prone to "black tar" formation.
Standard Operating Procedure (Optimized)
-
Stoichiometry: 1.0 eq Substrate : 3.0–5.0 eq POBr3.
-
Solvent: Anisole (preferred) or Toluene. Avoid neat reactions if possible to control exotherms.
-
Base: 1.0 eq of N,N-Dimethylaniline (DMA) or Diethylaniline. This acts as a proton scavenger and catalyst.
-
Temperature: 80–110 °C. Do not exceed 120 °C.
Troubleshooting Guide (Q&A)
Q1: The reaction mixture turned into a black, insoluble tar. What happened?
-
Diagnosis: Thermal decomposition or polymerization. This is common when POBr3 is superheated or when the reaction is run "neat" (without solvent).
-
Fix:
-
Use Anisole as a solvent. It has a high boiling point but solubilizes the intermediate phosphoryl species better than toluene.
-
Add the base (N,N-dimethylaniline) slowly at room temperature before heating.
-
Strict Temp Control: Maintain an oil bath at 90 °C. Do not reflux violently.
-
Q2: My LCMS shows mostly starting material (7-one) after 4 hours.
-
Diagnosis: Hydrolysis of POBr3. Phosphorus oxybromide is extremely hygroscopic. If the reagent is yellow or orange, it has partially decomposed to phosphoric acid species, which are inactive for bromination.
-
Fix:
-
Use a fresh, white bottle of POBr3.
-
If fresh reagent is unavailable, switch to Route B (POCl3 is more robust) and then perform a Finkelstein-like exchange (LiBr/TMSCl or HBr/AcOH).
-
Ensure the system is under a positive pressure of dry Nitrogen/Argon.
-
Q3: The product disappears during workup (reverts to starting material).
-
Diagnosis: Acid-catalyzed hydrolysis. The C7-Br bond in electron-deficient heterocycles is labile. Quenching POBr3 generates massive amounts of HBr and heat.
-
Fix:
-
The "Reverse Quench": Pour the reaction mixture slowly into a vigorously stirred slurry of Ice and NaHCO3 .
-
Never add water to the reaction flask.
-
Keep the quench pH > 7. Rapidly extract into DCM or EtOAc. Do not let the bromide sit in the aqueous phase.
-
Advanced Purification Support
Issue: 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine derivatives often have poor solubility in organic solvents but high solubility in polar aprotic solvents (DMSO/DMF), making crystallization difficult.
| Method | Suitability | Protocol Notes |
| Flash Column | Moderate | Use DCM/MeOH (95:5). Pre-neutralize silica with 1% Et3N to prevent hydrolysis on the column. |
| Trituration | High | Most effective. Triturate the crude solid with cold Acetonitrile or Diethyl Ether . The impurities (phosphorus byproducts) often stay in solution. |
| Recrystallization | Low | Avoid boiling alcohols (risk of solvolysis to the alkoxy derivative). |
Impurity Profile Analysis
Use this logic flow to identify impurities in your NMR/LCMS:
Figure 2: Troubleshooting common impurity profiles based on mass spectrometry data.
Frequently Asked Questions (FAQ)
Q: Can I use PBr3 instead of POBr3? A: Yes, but PBr3 is a reducing agent and can sometimes reduce other functionalities on the ring. However, a mixture of PBr3 and DMF (Vilsmeier-Haack conditions) is a milder alternative to POBr3 and often produces cleaner profiles, though the yield may be lower [1].
Q: Why is the 7-chloro analog preferred in literature? A: The 7-chloro analog is significantly more stable to hydrolysis and easier to synthesize using POCl3. If your final step is an SNAr reaction with an amine, the reactivity difference between Cl and Br is often negligible at elevated temperatures. We recommend switching to the Chloro-derivative unless the Bromide is specifically required for metal-catalyzed coupling (Suzuki/Buchwald) [2].
Q: How do I store the isolated 7-bromo compound? A: Store under Argon at -20°C. Moisture will slowly hydrolyze the bromide back to the pyrazolone.
References
- Vilsmeier-Haack Bromination:J. Org. Chem. 2015, 80, 12, 6083–6092.
-
Pyrazolo[4,3-d]pyrimidine Synthesis: J. Med. Chem. 2012, 55, 22, 10010–10021. Link (Discusses the synthesis of 7-substituted derivatives).
- Sandmeyer Applications:Organic Process Research & Development 2005, 9, 6, 993–996. (Optimization of Sandmeyer reactions for nitrogen heterocycles).
- POBr3 Handling:Purification of Laboratory Chemicals, 8th Edition. (Standard protocols for handling hygroscopic phosphoryl halides).
Technical Support Center: Controlling N1 vs. N2 Regioselectivity in Pyrazolo[4,3-d]pyrimidine Alkylation
Last Updated: February 21, 2026
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[4,3-d]pyrimidine derivatives. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of controlling N1 versus N2 regioselectivity during alkylation reactions. The pyrazolo[4,3-d]pyrimidine scaffold is a key structural motif in numerous biologically active compounds, making the ability to selectively functionalize its nitrogen atoms a critical aspect of medicinal chemistry and drug discovery.[1] This guide is designed to provide both foundational knowledge and practical solutions to overcome synthetic hurdles and achieve desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence whether alkylation occurs at the N1 or N2 position of the pyrazolo[4,3-d]pyrimidine core?
A1: The regioselectivity of N-alkylation in pyrazolo[4,3-d]pyrimidines is a multifactorial issue governed by a delicate interplay of steric, electronic, and reaction conditions.[2][3] Key influencing factors include:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the use of a sterically demanding alkylating agent will generally favor alkylation at the less hindered nitrogen atom.[2]
-
Electronic Effects: The electron density at each nitrogen atom, which is influenced by the substituents on both the pyrazole and pyrimidine rings, plays a crucial role in determining the site of nucleophilic attack.[3][4]
-
Choice of Base and Solvent: The base and solvent system can dramatically alter the regiochemical outcome.[2][5][6] Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[2] In some cases, fluorinated alcohols have been shown to significantly improve regioselectivity.[2]
-
Counter-ion Effects: The nature of the cation from the base can influence the reaction's regioselectivity.[4]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[7][8][9]
Q2: I am observing a mixture of N1 and N2 isomers that are difficult to separate. What are some initial strategies to improve the regioselectivity?
A2: Obtaining a mixture of regioisomers is a common challenge in the alkylation of pyrazoles and their fused derivatives.[2] Here are some initial strategies to enhance selectivity:
-
Modify the Base/Solvent System: This is often the most impactful change. For instance, the combination of K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation in some pyrazole systems.[2][10] Conversely, in certain cases, changing the base can lead to the opposite regioselectivity.[2]
-
Alter the Alkylating Agent: If steric hindrance is a potential directing factor, switching to a bulkier alkylating agent may favor the less sterically crowded nitrogen.[2] Also, consider the reactivity of the leaving group; the general trend is I > Br > Cl.[2]
-
Adjust the Reaction Temperature: Lowering the temperature may increase the selectivity of the reaction by favoring the kinetically controlled product.[7][8][9]
Q3: How can I definitively distinguish between the N1 and N2 alkylated isomers?
A3: Unambiguous characterization of the N1 and N2 regioisomers is crucial. Several advanced NMR techniques are highly effective for this purpose:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can identify through-space correlations between protons. For example, a NOE correlation between the protons of the newly introduced alkyl group and a proton on the pyrimidine ring can help determine the point of attachment.[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Correlations between the protons of the alkyl group and the carbons of the pyrazole ring can elucidate the connectivity and confirm the site of alkylation.[11]
-
¹H-¹⁵N HMBC: If available, this technique provides direct evidence of the N-alkylation site by showing a correlation between the alkyl protons and the nitrogen atom to which they are attached.[11]
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive structural proof.[10]
Troubleshooting Guide
Problem 1: Predominant formation of the undesired regioisomer.
| Potential Cause | Proposed Solution |
| Reaction is under thermodynamic control, favoring the more stable isomer. | Try running the reaction at a lower temperature to favor the kinetically controlled product.[7][8][9] This may slow down the reaction, so reaction time may need to be extended. |
| The chosen base/solvent combination favors the undesired isomer. | Systematically screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, DMSO, THF, acetonitrile).[2] The polarity of the solvent can significantly influence the regioselectivity.[2] For example, a switch from THF to DMSO has been shown to reverse the selectivity in some pyrazolo[3,4-d]pyrimidine systems.[5][6] |
| Steric and electronic factors of the substrate favor the undesired isomer. | Consider modifying the substrate, if possible. For instance, introducing a temporary bulky protecting group could direct the alkylation to the desired nitrogen. |
Problem 2: Low overall yield of alkylated products.
| Potential Cause | Proposed Solution |
| Incomplete deprotonation of the pyrazole nitrogen. | Ensure the base is strong enough and used in a slight excess (e.g., 1.1-1.5 equivalents).[2] Poor solubility of the base can also be a factor; consider bases with better solubility in the chosen solvent. |
| Poor reactivity of the alkylating agent. | Switch to a more reactive alkylating agent by changing the leaving group (e.g., from -Cl to -Br or -I).[2] |
| Degradation of starting material or product. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. Also, consider if the reaction temperature is too high, leading to decomposition. |
Problem 3: Difficulty in separating the N1 and N2 isomers.
| Potential Cause | Proposed Solution |
| Similar polarity of the two regioisomers. | Optimize the chromatographic conditions. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and different stationary phases (e.g., silica gel, alumina). Consider using a gradient elution. If separation is still challenging, derivatization of the mixture to alter the polarity of one isomer followed by separation and deprotection may be an option. |
Experimental Protocols & Methodologies
General Procedure for N-Alkylation of a Pyrazolo[4,3-d]pyrimidine
This is a representative starting protocol that can be optimized.
-
To a solution of the pyrazolo[4,3-d]pyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DMSO), add the base (e.g., K₂CO₃, 1.2 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 30-60 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
-
Characterize the isomers using NMR spectroscopy (¹H, ¹³C, NOESY, HMBC) to determine the N1:N2 ratio and confirm the structures.
Visualizations
Decision-Making Workflow for Optimizing Regioselectivity
Caption: A decision tree for systematically optimizing the N1/N2 regioselectivity in pyrazolo[4,3-d]pyrimidine alkylation.
Key Factors Influencing N1 vs. N2 Alkylation
Caption: A diagram illustrating the key factors that govern the regioselectivity of pyrazolo[4,3-d]pyrimidine alkylation.
References
-
ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. [Link]
-
MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
ResearchGate. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
National Center for Biotechnology Information. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. [Link]
-
Taylor & Francis Online. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. [Link]
-
National Center for Biotechnology Information. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. [Link]
-
National Center for Biotechnology Information. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. [Link]
-
National Center for Biotechnology Information. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]
-
National Center for Biotechnology Information. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. [Link]
-
National Center for Biotechnology Information. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines,[2][3][4]Triazolo[10][13]pyridines, and Related Deaza-Compounds. [Link]
-
ResearchGate. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]
-
Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
National Center for Biotechnology Information. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]
-
Ingenta Connect. (2013). Design of New N-polyether Pyrazole Derived Ligands: Synthesis, Characterization and Regioselectivity. [Link]
-
ACS Publications. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[2][3][4]Triazolo[10][13]pyridines, and Related Deaza-Compounds. [Link]
-
Reddit. (2023). N-methylation of pyrazole. [Link]
-
College of Science, University of Baghdad. (2025). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. [Link]
-
ACS Publications. (2025). Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine. [Link]
-
ACS Publications. (1998). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. [Link]
-
ResearchGate. (2018). One Pot Green Synthesis of Pyrazolo[4, 3-d]pyrimidin-7(4H)-ones and dihydroquinazolin-4(1H)-ones derivatives catalyzed by efficient recyclable Amberlite IR-120H resin. [Link]
-
Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. [Link]
-
ResearchGate. (2025). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[2][3][4]Triazolo[10][13]pyridines and Related Deaza-Compounds. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
ResearchGate. (n.d.). Synthesis of the 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Reagents.... [Link]
-
ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and.... [Link]
-
National Center for Biotechnology Information. (2021). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. [Link]
- Google Patents. (n.d.). US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
-
Digital.CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
-
MDPI. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]
-
Semantic Scholar. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. [Link]
-
ResearchGate. (2026). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jackwestin.com [jackwestin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine. As a key intermediate in the development of various therapeutic agents, including kinase inhibitors, obtaining this compound in high purity is critical.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its recrystallization.
Troubleshooting Guide: Overcoming Common Recrystallization Hurdles
This section addresses specific issues that may arise during the recrystallization of 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine, offering explanations and actionable solutions.
Question: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solubility of the compound in the chosen solvent is excessively high at the boiling point, leading to a supersaturated solution that crashes out of solution as a liquid upon cooling. The high concentration of the solute and the rapid temperature change do not allow for the orderly arrangement of molecules into a crystal lattice.
Causality and Solution Workflow:
Caption: Workflow for troubleshooting "oiling out".
Actionable Recommendations:
-
Reduce the initial concentration: Re-heat the mixture until the oil redissolves and add more of the primary solvent to decrease the overall concentration.
-
Employ a mixed-solvent system: The pyrazolopyrimidine core suggests a degree of polarity. If you are using a highly polar solvent, try adding a less polar "anti-solvent" dropwise to the hot solution until slight turbidity appears, then clarify with a few drops of the hot primary solvent. This reduces the solubility of the compound at elevated temperatures, promoting crystallization upon cooling. Common mixed solvent systems for heterocyclic compounds include ethanol/water, acetone/water, and ethyl acetate/hexanes.[4][5]
-
Slow down the cooling process: Rapid cooling, such as plunging a hot flask into an ice bath, encourages oiling out. Allow the solution to cool slowly to room temperature on the benchtop, which provides the necessary time for crystal nucleation and growth.[6] Once at room temperature, the flask can be moved to a refrigerator for further crystallization.
Question: I'm observing very poor or no crystal formation, even after extended cooling. What are the likely causes and solutions?
Answer:
A failure to form crystals can stem from several factors, primarily related to the choice of solvent and the concentration of the compound.
Potential Causes and Solutions:
-
The solvent is too good: If the compound remains highly soluble in the solvent even at low temperatures, it will not precipitate.
-
The concentration is too low: If the solution is not saturated at the boiling point of the solvent, it will not become supersaturated upon cooling, a prerequisite for crystallization.
Troubleshooting Protocol:
-
To address an overly effective solvent: Add an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) to the solution at room temperature. For a polar compound like 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine, if dissolved in a polar solvent like methanol, slowly add water as an anti-solvent.
-
To address low concentration: Reduce the volume of the solvent by gentle heating and evaporation to increase the concentration of the solute.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If available, add a tiny crystal of the pure compound to the cooled solution. This "seed" crystal provides a template for further crystal growth.
-
Question: My final product has a low melting point and appears impure after recrystallization. How can I improve the purity?
Answer:
Low purity after a single recrystallization is often due to the co-precipitation of impurities or the inclusion of solvent in the crystal lattice.
Strategies for Purity Enhancement:
-
Perform a second recrystallization: A subsequent recrystallization using the same or a different solvent system can significantly improve purity.
-
Charcoal Treatment: If colored impurities are present, they may be removed by adding a small amount of activated charcoal to the hot solution before filtration.[7] Use charcoal sparingly, as it can also adsorb the desired compound.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[7] Experiment with different solvents or solvent mixtures to find the optimal system. For pyrazolopyrimidine derivatives, solvents like dioxane have been used effectively.[8] Column chromatography with eluents such as methanol in dichloromethane has also been reported for purification of similar structures, indicating that a range of solvent polarities should be explored.[9]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine?
A1: Given the heterocyclic nature of the pyrazolopyrimidine core, which imparts some polarity, a systematic screening of solvents across a polarity range is recommended.
| Solvent System | Polarity Index (Approx.) | Rationale |
| Single Solvents | ||
| Ethanol | 5.2 | A versatile, moderately polar solvent that is often effective for nitrogen-containing heterocycles.[4] |
| Isopropanol | 4.3 | Similar to ethanol but can offer different solubility characteristics. |
| Acetonitrile | 6.2 | A polar aprotic solvent that can be effective for polar compounds.[5] |
| Dioxane | 4.8 | Has been successfully used for the recrystallization of pyrazolopyrimidine derivatives.[8] |
| Mixed Solvent Systems | ||
| Ethanol/Water | Variable | A common and effective system where water acts as an anti-solvent for moderately polar compounds dissolved in ethanol.[5] |
| Ethyl Acetate/Hexanes | Variable | A less polar system that can be effective if the compound is less polar than anticipated or if impurities are highly polar.[4][5] |
| Dichloromethane/Methanol | Variable | While more commonly used for chromatography of related structures, a carefully controlled mixture could potentially be used for recrystallization, with methanol increasing polarity.[9] |
Q2: How do I perform a small-scale solvent screen to find the ideal recrystallization solvent?
A2: A small-scale screen is a crucial first step to conserve material.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine into several small test tubes.
-
Solvent Addition (Room Temperature): To each tube, add a different potential solvent dropwise (e.g., ethanol, ethyl acetate, water, hexanes). Add just enough to see if the compound dissolves at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Heating: Gently heat the test tubes that did not show dissolution in a water or sand bath. Continue adding the solvent dropwise until the compound fully dissolves.
-
Cooling: Allow the dissolved solutions to cool slowly to room temperature.
-
Observation: The best solvent is the one in which the compound was sparingly soluble at room temperature, completely soluble at high temperature, and formed abundant crystals upon cooling.
Caption: Decision workflow for selecting a recrystallization solvent.
Q3: Can I use the presence of acidic or basic functionalities to my advantage during purification?
A3: Absolutely. The pyrazolopyrimidine scaffold contains basic nitrogen atoms. If you are dealing with impurities that are neutral or acidic, you can exploit this basicity.
Acid/Base Purification Strategy:
-
Dissolve the crude material in a suitable organic solvent.
-
Perform a liquid-liquid extraction with a dilute aqueous acid (e.g., 1M HCl). The basic 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine will be protonated and move into the aqueous layer, while neutral organic impurities will remain in the organic layer.
-
Separate the aqueous layer and then neutralize it with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified free base.
-
This precipitated solid can then be collected by filtration and subjected to a final recrystallization to obtain highly pure crystalline material. This technique can be very effective for removing stubborn impurities.[4]
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
- Approved drugs with pyrazolopyrimidine moiety. - ResearchGate. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Recrystallization. (n.d.).
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19).
- Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines - BYU ScholarsArchive. (2022, August 10).
- Selection of recrystallization solvent - ECHEMI. (n.d.).
- Recrystallization - Chemistry LibreTexts. (2023, January 29).
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: - Semantic Scholar. (2022, May 17). Retrieved February 22, 2026, from
- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC. (n.d.).
- 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - ChemicalBook. (n.d.).
- Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors - OSTI. (2019, May 13).
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
Handling moisture sensitivity in 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine reactions
This guide serves as a specialized technical support resource for researchers working with 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine .[1][2] It addresses the specific chemical behavior of this scaffold, particularly its susceptibility to hydrolysis and the "Lactam Return" phenomenon during functionalization.
Topic: Handling Moisture Sensitivity & Reaction Optimization Doc ID: TS-PYR-43D-007 Last Updated: 2026-02-22[1][2]
Core Chemistry & The "Lactam Return"
Why is this molecule moisture sensitive?
Unlike simple aryl bromides, 7-bromo-1H-pyrazolo[4,3-d]pyrimidine is an electron-deficient heteroaryl halide.[1][2] The C-7 position is highly electrophilic.[1][2] While this makes it excellent for
The Danger Zone:
-
Storage: Slow hydrolysis by atmospheric moisture releases HBr, which autocatalyzes further degradation.
-
Reactions: In aqueous basic conditions (e.g., Suzuki coupling), if the catalyst is slow, hydroxide ions (
) will compete with the boronic acid, stripping the bromine and returning the starting material to the unreactive 7-one form.
Visualizing the Failure Mode
The following diagram illustrates the competition between successful coupling and moisture-induced degradation.
Figure 1: The "Lactam Return" Cycle. Moisture leads to the irreversible formation of the 7-one byproduct unless re-activated with POBr3.[1][2]
Storage & Handling Protocols
Q: How should I store the 7-bromo intermediate long-term? A: The solid is moderately stable but surface hydrolysis releases HBr, turning the white solid yellow/orange over time.[1][2]
-
Temperature: -20°C is optimal; 4°C is acceptable for short-term (<1 month).[1][2]
-
Atmosphere: Store under Argon or Nitrogen.[2]
-
Desiccant: Always store the vial inside a secondary jar containing active desiccant (e.g., Drierite or silica gel).
Q: My compound has turned yellow. Is it usable? A: The yellow color indicates free bromine or HBr formation.
-
Dissolve a small amount in dry DMSO.
-
Run LC-MS.
-
Check: If you see a mass peak corresponding to [M-Br+OH] (Mass = ~150-152 Da for the core), you have significant hydrolysis.[2]
-
Remediation: If purity is >90%, wash the solid with cold anhydrous ether to remove surface impurities before use.
Troubleshooting Organometallic Couplings (Suzuki/Buchwald)
Issue: "I am getting low yields in Suzuki coupling. The LC-MS shows a peak with mass [M-79]."[1][2] Diagnosis: This is the 7-one byproduct .[1][2] Your reaction conditions are too wet, or your catalyst is too inactive, allowing water (from the base solution) to hydrolyze the C-Br bond before the cross-coupling occurs.
Troubleshooting Protocol:
| Parameter | Standard Condition (Risky) | Optimized Condition (Robust) | Why? |
| Solvent | Dioxane/Water (4:[1][2]1) | Anhydrous Dioxane or Toluene | Removes water competition.[2] |
| Base | Solid bases release low concentrations of soluble base, minimizing hydrolysis. | ||
| Catalyst | Faster oxidative addition beats hydrolysis rates. | ||
| Temp | 90°C | 80°C - 100°C | Maintain heat, but ensure reagents are dry.[1][2] |
Step-by-Step Optimization:
-
Dry the System: Flame-dry your flask and cool under Argon.
-
Solvent Switch: Use anhydrous 1,4-dioxane.
-
Base Switch: Use powdered, oven-dried
(2.0 equiv) instead of aqueous carbonate. -
Add Water Scavenger (Optional): If using hygroscopic solvents, add 10% wt/vol activated 4Å Molecular Sieves to the reaction vessel.
Troubleshooting Nucleophilic Aromatic Substitution ( )
Issue: "The reaction with my amine is stalled at 50% conversion." Diagnosis: The generated HBr is protonating your amine nucleophile, rendering it unreactive.
Q: Can I use water as a solvent for
Recommended Protocol:
-
Base: DIPEA (N,N-Diisopropylethylamine) - 2.5 equivalents.[1][2]
-
Role: Scavenges the HBr produced.
-
-
Temperature: 80-110°C.
-
Monitoring: If the reaction stalls, add a catalytic amount of KI (Potassium Iodide) . This generates the transient 7-iodo species, which is more reactive.[2]
Synthesis of the Starting Material ( Step)
Issue: "I am trying to make the 7-bromo compound from the 7-one, but I get a violent exotherm and low yield."
Diagnosis: This is the most moisture-sensitive step in the entire workflow.[2] Phosphorus oxybromide (
Safety & Yield Protocol:
Figure 2: Critical Workflow for Deoxychlorination/Bromination.
Key Tips:
-
Solvent: Do not use neat
if possible. Use a high-boiling solvent like Anisole or Toluene to act as a heat sink.[1][2] -
The Quench: Never add water to the reaction. Pour the reaction mixture slowly onto ice/sodium bicarbonate.
-
Speed: Once quenched, the 7-bromo product is sitting in water.[2] Extract immediately. The longer it sits, the more it reverts to the 7-one.
References
-
Synthesis of Pyrazolo[4,3-d]pyrimidines
-
Suzuki Coupling on Heterocycles
- Title: "Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one."
- Source: RSC Advances, 2021.
-
URL:
-
General Handling of Halogenated Heterocycles
-
Solubility & Prodrug Strategies
Sources
- 1. 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4-dihydro-3-beta-D-ribofuranosyl- | C10H12N4O5 | CID 135476719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[4,3-d]pyrimidine, 7-amino-3-β-D-ribofuranosyl- [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of 7-bromo position in SNAr reactions
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during their experiments, with a specific focus on the often-observed low reactivity of bromo-substituents at the 7-position of various aromatic and heterocyclic systems.
Frequently Asked Questions (FAQs)
Q1: Why is my 7-bromo substituted compound showing such low reactivity in an SNAr reaction?
A: The low reactivity of a bromo-substituent in an SNAr reaction is a common challenge that can be attributed to several factors. Primarily, in the context of SNAr, bromine is an inherently less effective leaving group compared to fluorine.[1][2] The rate-determining step of an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[3][4] The high electronegativity of fluorine makes the carbon atom it's attached to more electrophilic and thus more susceptible to nucleophilic attack.[2][5]
Furthermore, the reactivity of the aromatic ring itself is paramount. For an SNAr reaction to proceed efficiently, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][6][7][8] These groups are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. If your 7-bromo compound lacks sufficient activation from appropriately positioned EWGs, the reaction will be sluggish or may not proceed at all.
Q2: I was taught that iodide is a better leaving group than bromide in other substitution reactions. Why is the trend inverted in SNAr?
A: This is an excellent and crucial question that highlights the mechanistic distinction of SNAr from other substitution reactions like SN2. In an SN2 reaction, the bond to the leaving group is broken in the rate-determining step, so a weaker carbon-halogen bond (as in C-I) leads to a faster reaction.
However, in an SNAr reaction, the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group.[3][4] The leaving group's ability to stabilize the transition state leading to this intermediate is more important. The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electron-deficient and thus a better target for the nucleophile.[1][2] This initial attack is the energetic bottleneck. The departure of the halide to restore aromaticity is a subsequent, faster step. Therefore, the leaving group ability in SNAr reactions generally follows the order: F > Cl ≈ Br > I.[1][2][9]
Q3: Can I just increase the temperature to force the reaction to proceed?
A: While increasing the reaction temperature can sometimes improve reaction rates, it is not a panacea and can lead to undesirable side reactions, decomposition of starting materials or products, and reduced selectivity. It is a variable to be optimized, but it should be considered in conjunction with other factors such as the choice of solvent, base, and the inherent reactivity of your substrate. A more systematic approach, as outlined in the troubleshooting guide below, is often more effective.
Q4: What is a Meisenheimer complex?
A: A Meisenheimer complex is the resonance-stabilized, negatively charged intermediate that is formed during a nucleophilic aromatic substitution reaction.[1][2] It is created when the nucleophile attacks the carbon atom bearing the leaving group, temporarily breaking the aromaticity of the ring. The stability of this complex is a key factor in the feasibility of an SNAr reaction, and it is significantly stabilized by the presence of electron-withdrawing groups at the ortho and/or para positions relative to the site of substitution.[8]
Troubleshooting Guide: Low Reactivity of the 7-Bromo Position
This guide is structured to help you diagnose and resolve common issues encountered when dealing with unreactive 7-bromo substituted aromatic or heterocyclic compounds in SNAr reactions.
Issue 1: No Reaction or Very Low Conversion
If your TLC or LC-MS analysis shows predominantly unreacted starting material, it points to a fundamental issue with the reaction conditions or the inherent reactivity of your substrate.
-
Insufficient Aromatic Ring Activation: The most common reason for low reactivity is a lack of strong electron-withdrawing groups (EWGs) positioned ortho or para to the 7-bromo substituent. These groups are essential to stabilize the intermediate Meisenheimer complex.[1][6][7][8]
-
Solution: If possible, consider redesigning the substrate to include a nitro (-NO₂), cyano (-CN), or carbonyl group at a position that can effectively delocalize the negative charge of the Meisenheimer complex. For many heterocyclic systems, the nitrogen atoms within the ring can also serve as activating groups if they are in the appropriate positions (ortho/para).[10]
-
-
Suboptimal Leaving Group: As established, bromine is a less effective leaving group than fluorine in SNAr reactions.[1][2][9]
-
Solution: If synthetically feasible, prepare the 7-fluoro analogue of your substrate. The increased electrophilicity of the carbon attached to the fluorine will significantly accelerate the rate-determining nucleophilic attack.
-
-
Inadequate Nucleophile Strength or Concentration: The nucleophile may not be sufficiently reactive to attack the electron-deficient ring.
-
Solution: If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable base to generate the more nucleophilic alkoxide or amide.[2] Using a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be effective. Increasing the concentration of the nucleophile can also favor the forward reaction.
-
-
Improper Solvent Choice: The choice of solvent can dramatically impact the reaction rate.
-
Solution: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions.[2][11] These solvents solvate the cation of the base but leave the anionic nucleophile relatively "naked" and more reactive. Protic solvents like water or alcohols can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction.[9][11]
-
This protocol outlines a parallel screening approach to identify optimal conditions for your reaction.
-
Setup: In an array of reaction vials, add your 7-bromo substrate (1 equivalent) and the nucleophile (1.5-2 equivalents).
-
Solvent Addition: To separate vials, add an equal volume of dry DMSO, DMF, NMP, and acetonitrile.
-
Base Addition: To each solvent set, test a different base. For example, add K₂CO₃ (2 equivalents), Cs₂CO₃ (2 equivalents), and t-BuOK (1.5 equivalents) to separate vials.
-
Reaction: Stir the reactions at a moderately elevated temperature (e.g., 80-100 °C) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
| Solvent | Base | Relative Rate (Hypothetical) | Notes |
| DMSO | K₂CO₃ | + | Common starting point. |
| DMSO | Cs₂CO₃ | ++ | Cesium carbonate is more soluble and basic. |
| DMSO | t-BuOK | +++ | Stronger base, can lead to side reactions. |
| DMF | K₂CO₃ | + | Good alternative to DMSO. |
| DMF | Cs₂CO₃ | ++ | |
| Acetonitrile | t-BuOK | ++ | Lower boiling point, may require sealed tube. |
Issue 2: Reaction Stalls or Reaches an Unfavorable Equilibrium
Sometimes, a reaction will proceed initially but then stall before reaching completion.
-
Product Inhibition: In some cases, the product of the reaction can be more electron-rich than the starting material and may coordinate to any catalytic species or interfere with the reaction in other ways.[12]
-
Solution: This is a more complex issue. If catalysis is involved, modifying the catalyst or ligand may be necessary. In non-catalytic reactions, carefully controlling stoichiometry and reaction time can help maximize yield before the equilibrium shifts unfavorably.
-
-
Decomposition: At elevated temperatures, starting materials, intermediates, or the product may begin to decompose, leading to a complex reaction mixture and a stall in the formation of the desired product.
-
Solution: Run the reaction at a lower temperature for a longer period. If the reaction requires high temperatures, consider using a microwave reactor to achieve the necessary temperature for a much shorter duration, which can often minimize decomposition.
-
Issue 3: Alternative Strategies for Unreactive Systems
If optimization of standard SNAr conditions fails, it may be necessary to consider alternative synthetic strategies.
For particularly unreactive aryl bromides, metal catalysis can be employed to activate the substrate towards nucleophilic attack. This is distinct from Buchwald-Hartwig amination, as it does not involve oxidative addition into the C-Br bond. Instead, metal complexes can coordinate to the aromatic ring (π-complexation) or a heteroatom within the ring (σ-complexation), withdrawing electron density and making the ring more electrophilic.[13]
-
π-Complexation: Ruthenium or rhodium complexes can be used to activate the arene ring.[12][13][14]
-
σ-Complexation: For heterocyclic systems, Lewis acids can coordinate to a ring nitrogen, which enhances the electron-withdrawing effect of the heterocycle and activates it towards SNAr.[13]
A more recent development for electron-rich or neutral arenes involves the use of photoredox catalysis to generate a cation radical from the arene.[15] This radical species is highly electrophilic and readily undergoes nucleophilic attack. This method can be effective for substrates that are completely unreactive under traditional SNAr conditions.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a challenging SNAr reaction with a 7-bromo substrate.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. iscnagpur.ac.in [iscnagpur.ac.in]
- 5. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction Examples [cdb.ics.uci.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
Validation & Comparative
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 7-bromo-pyrazolo[4,3-d]pyrimidine
For researchers and drug development professionals working with novel heterocyclic scaffolds, understanding the structural nuances of molecules is paramount. The pyrazolo[4,3-d]pyrimidine core, a significant pharmacophore, presents a unique analytical challenge. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 7-bromo-pyrazolo[4,3-d]pyrimidine, offering a comparative perspective against its analogs and outlining the experimental rationale. Our focus is to equip you with the expertise to predict, interpret, and validate the fragmentation pathways of this important class of compounds.
The Significance of Fragmentation Analysis
Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules. In the context of drug discovery, confirming the identity and purity of a synthesized compound is a critical step. The fragmentation pattern observed in a mass spectrum serves as a molecular fingerprint, providing valuable clues about the compound's structure. For a molecule like 7-bromo-pyrazolo[4,3-d]pyrimidine, understanding its fragmentation is key to distinguishing it from isomers and related impurities.
The choice of ionization technique significantly influences the fragmentation observed. Electron Ionization (EI) is a "hard" ionization technique that imparts high energy to the analyte, leading to extensive fragmentation. This provides detailed structural information.[1][2][3] In contrast, Electrospray Ionization (ESI) is a "soft" ionization method, typically resulting in less fragmentation and a prominent molecular ion peak, which is useful for determining the molecular weight.[1][2][4] This guide will primarily focus on the fragmentation patterns expected from EI-MS, as it provides the most detailed structural information.
Predicted Fragmentation Pathway of 7-bromo-pyrazolo[4,3-d]pyrimidine
A crucial initial observation in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Due to the nearly equal natural abundance of the 79Br and 81Br isotopes, the molecular ion will appear as a pair of peaks (M+ and M+2) of almost equal intensity.
The predicted fragmentation cascade is as follows:
-
Initial Halogen Loss: The most probable initial fragmentation step is the loss of the bromine atom, either as a radical (Br•) or as hydrogen bromide (HBr). This is a common fragmentation pathway for halogenated aromatic compounds.
-
Ring System Fragmentation: Following the loss of bromine, the pyrazolo[4,3-d]pyrimidine core will undergo fragmentation. This typically involves the sequential loss of small, stable neutral molecules such as hydrogen cyanide (HCN). The pyrimidine ring is generally more stable than other fused heterocyclic rings, suggesting it may remain intact during the initial stages of fragmentation.[10]
Below is a visual representation of the predicted fragmentation pathway.
Caption: Predicted EI-MS fragmentation pathway of 7-bromo-pyrazolo[4,3-d]pyrimidine.
Comparative Fragmentation Analysis
To add context to our predicted fragmentation, we will compare it with the known fragmentation of related compounds.
Comparison with Chloro-substituted Analog: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
A study on 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine provides valuable comparative data.[11] The mass spectrum of this compound shows a molecular ion peak (M+) and characteristic isotopic peaks for the two chlorine atoms. The fragmentation is initiated by the loss of a chlorine radical, followed by further fragmentation of the ring system.[11] This aligns with our prediction for the bromo-analog, where the initial loss of the halogen is the primary fragmentation event.
| Compound | Key Fragmentation Steps | Reference |
| 7-bromo-pyrazolo[4,3-d]pyrimidine | Predicted: Loss of Br•, followed by loss of HCN | - |
| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Observed: Loss of Cl•, followed by further ring fragmentation | [11] |
Comparison with Non-Halogenated Pyrazolopyrimidines
The fragmentation of the parent pyrazolo[1,5-a]pyrimidine core has been studied, revealing that the initial fragmentation often involves the cleavage of the pyrimidine ring with the loss of HCN.[12] For substituted pyrazolopyrimidines, the fragmentation is typically initiated by the loss of the substituent, followed by the characteristic ring fragmentation.[10][13] This further supports our predicted pathway for 7-bromo-pyrazolo[4,3-d]pyrimidine, where the bromine is lost first.
Experimental Protocol for Mass Spectrometry Analysis
To obtain reliable and reproducible mass spectra for compounds like 7-bromo-pyrazolo[4,3-d]pyrimidine, a standardized experimental protocol is essential.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.
-
Solvent Selection: Dissolve the compound in a volatile organic solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
Instrumentation and Parameters (EI-MS)
-
Mass Spectrometer: A high-resolution mass spectrometer is recommended for accurate mass measurements.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV is the standard energy for EI, which provides reproducible fragmentation patterns that can be compared with spectral libraries.[1][3]
-
Source Temperature: Typically set between 200-250 °C to ensure sample volatilization.
-
Mass Range: Scan a mass range appropriate for the compound, for example, m/z 50-500.
The following diagram illustrates a typical workflow for EI-MS analysis.
Caption: Standard workflow for EI-MS analysis of a small molecule.
Conclusion
The mass spectrometry fragmentation pattern of 7-bromo-pyrazolo[4,3-d]pyrimidine can be confidently predicted based on established chemical principles and comparative data from analogous structures. The characteristic isotopic signature of bromine and the initial loss of the halogen atom are key diagnostic features. Subsequent fragmentation of the heterocyclic core, likely through the loss of HCN, provides further structural confirmation. By employing a standardized experimental protocol and understanding the fundamental principles of fragmentation, researchers can effectively utilize mass spectrometry for the structural elucidation and verification of novel pyrazolopyrimidine derivatives, thereby accelerating the drug discovery and development process.
References
-
Mikaia, A. I. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. [Link]
-
Mikaia, A. I. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. NIST. [Link]
-
Mikaia, A. I. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. ResearchGate. [Link]
-
Mikaia, A. I. (2023). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. ResearchGate. [Link]
-
Mikaia, A. I. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. [Link]
-
MDPI. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). [No source name provided]. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
-
MDPI. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]
-
MDPI. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]
-
ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. [Link]
-
Fiveable. (2023). Ionization techniques (EI, CI, ESI, MALDI). [Link]
-
A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. (2017). PMC. [Link]
-
MDPI. (2011). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. [Link]
-
ResearchGate. (n.d.). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. [Link]
-
MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds | NIST [nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. article.sapub.org [article.sapub.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes [mdpi.com]
- 13. sphinxsai.com [sphinxsai.com]
A Comparative Guide to the Biological Activity of 7-Substituted Pyrazolo[4,3-d]pyrimidines
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities. As a bioisostere of purine, this scaffold has been extensively explored as a core structure for the development of inhibitors targeting a range of enzymes crucial in cell signaling and proliferation. This guide provides a comparative analysis of the biological activity of 7-substituted pyrazolo[4,3-d]pyrimidines, with a focus on their performance as inhibitors of Cyclin-Dependent Kinases (CDKs), Src Kinases, and Phosphodiesterases (PDEs). We will delve into the structure-activity relationships (SAR) governed by substitutions at the 7-position, supported by experimental data to inform researchers and drug development professionals in their quest for novel therapeutics.
The Pyrazolo[4,3-d]pyrimidine Scaffold: A Versatile Core
The pyrazolo[4,3-d]pyrimidine nucleus, an analog of adenine, provides a robust framework for designing enzyme inhibitors that compete with ATP for binding to the kinase active site. The strategic placement of substituents at various positions of this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 7-position, in particular, often serves as a key vector for achieving desired biological activity and selectivity by interacting with specific residues within the target enzyme's active site.
I. Cyclin-Dependent Kinase (CDK) Inhibition: Modulating the Cell Cycle
CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. Numerous 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have been identified as potent CDK inhibitors.[1][2][3][4]
The Critical Role of the 7-Substituent in Potency and Selectivity
The substituent at the 7-position of the pyrazolo[4,3-d]pyrimidine core is pivotal in determining the inhibitory potency and selectivity profile against different CDK isoforms.
A noteworthy example is the impact of the seemingly subtle change of a 4-phenylbenzyl group to a 2-phenylbenzyl group at the 7-position. This modification was found to confer a significant shift in selectivity towards CDK7.[5] The compound LGR6768, a 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine, demonstrates nanomolar inhibition of CDK7 with favorable selectivity across the CDK family.[5][6] This highlights the profound influence of the spatial arrangement of the 7-substituent on kinase selectivity.
Furthermore, derivatives with a 7-[4-(2-pyridyl)benzyl]amino moiety have shown high selectivity towards CDKs 2, 5, and 9.[3] The introduction of various hydroxyalkylamines at the 5-position of these 7-substituted compounds resulted in low nanomolar IC50 values for CDK2 and CDK5.[1]
| Compound ID | 7-Substituent | Target CDK(s) | IC50 (nM) | Reference |
| LGR6768 | 2-phenylbenzyl | CDK7 | Potent (nanomolar range) | [5][6] |
| Derivative 4.35 | 4-(2-pyridyl)benzyl | CDK2, CDK5, CDK9 | Highly potent | [3] |
| General Structure | Substituted benzylamino | CDK1/cyclin B | Micromolar range | [1] |
Table 1: Comparative CDK Inhibitory Activity of 7-Substituted Pyrazolo[4,3-d]pyrimidines.
Signaling Pathway of CDK Inhibition
Caption: CDK Inhibition by 7-Substituted Pyrazolo[4,3-d]pyrimidines.
II. Src Kinase Inhibition: Targeting a Key Oncogene
Src is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, survival, migration, and angiogenesis. Its hyperactivation is implicated in the development and progression of numerous cancers. While the pyrazolo[3,4-d]pyrimidine scaffold has been more extensively studied for Src inhibition, the pyrazolo[4,3-d]pyrimidine core also holds promise.
Direct comparative data on the influence of 7-substituents on the Src inhibitory activity of pyrazolo[4,3-d]pyrimidines is limited in the current literature. However, the general principles of kinase inhibition suggest that modifications at the 7-position, which often projects towards the solvent-exposed region of the ATP-binding pocket, can be leveraged to enhance potency and selectivity. Further research is warranted to systematically explore the SAR at this position for Src kinase inhibition.
III. Phosphodiesterase (PDE) Inhibition: A Broader Therapeutic Scope
Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE inhibitors have therapeutic applications in a wide range of diseases, including cardiovascular disorders, respiratory diseases, and erectile dysfunction.
The pyrazolo[4,3-d]pyrimidine scaffold has been investigated for its potential as a PDE inhibitor. Specifically, pyrazolo[4,3-d]pyrimidin-7-ones have been synthesized and evaluated as adenosine receptor antagonists.[7] While adenosine receptors are not PDEs, their signaling is intricately linked to cAMP levels, which are regulated by PDEs. There is evidence of pyrazolo[4,3-d]pyrimidines being potent and selective inhibitors of cGMP PDE5.[8] However, a detailed SAR study focusing on the impact of various 7-substituents on PDE inhibition for the pyrazolo[4,3-d]pyrimidine core is not extensively documented in the reviewed literature.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the in vitro inhibitory activity of 7-substituted pyrazolo[4,3-d]pyrimidines against a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A, Src)
-
Kinase-specific substrate (e.g., histone H1 for CDKs, synthetic peptide for Src)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations. Further dilute in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound or vehicle (DMSO) control.
-
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Rationale: This assay quantifies the ability of a compound to inhibit the enzymatic activity of a kinase by measuring the reduction in the production of ADP, a direct product of the kinase's phosphotransferase activity. The use of a luminescent-based detection method provides high sensitivity and a broad dynamic range.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion
The 7-position of the pyrazolo[4,3-d]pyrimidine scaffold is a critical determinant of biological activity and selectivity, particularly in the context of CDK inhibition. Strategic modifications at this position, such as altering the substitution pattern on a benzyl ring, can dramatically shift the selectivity profile, as evidenced by the enhanced CDK7 inhibition of LGR6768.[5] While the exploration of 7-substituted pyrazolo[4,3-d]pyrimidines as Src kinase and phosphodiesterase inhibitors is less mature, the foundational principles of kinase inhibitor design suggest that this position holds significant potential for the development of novel and selective agents targeting these enzyme families. This guide underscores the importance of continued structure-guided drug design efforts focused on the 7-position of the pyrazolo[4,3-d]pyrimidine core to unlock new therapeutic opportunities.
References
[5] Hylsová, M., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biochemical Pharmacology, 210, 115474. [Link] [1] Vymětalová, E., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 110, 291-301. [Link] [9] Greco, C., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4035. [Link] [2] Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4606-4623. [Link] [6] Hylsová, M., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. ResearchGate. [Link] [10] Yuan, L., et al. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 67, 152-157. [Link] [11] Lazar, S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1864. [Link] [12] Holla, H., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(13), 8881-8896. [Link] [3] Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. PubMed, 62(9), 4606-4623. [Link] [13] Havlíček, M., et al. (2003). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(18), 3281-3285. [Link] [4] Holla, H., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. PubMed, 65(13), 8881-8896. [Link] [14] Fetoui, H., et al. (2014). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Mediterranean Journal of Chemistry, 3(2), 643-653. [Link] [15] Gummadavelli, A., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 3(4), 264-269. [Link] [16] Kim, D., et al. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 11(10), 2209-2217. [Link] [17] Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. ResearchGate. [Link] [18] Angelucci, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Cancer Biology & Therapy, 10(4), 374-383. [Link] [19] Lazar, S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Semantic Scholar. [Link] [7] Hamilton, H. W., et al. (1988). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 31(4), 791-795. [Link] [20] Zhang, C., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link] [21] Falesiedi, M., et al. (2023). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe. [Link] [8] Pfizer Inc. (2001). PYRAZOLO `4,3-d! PYRIMIDINE DERIVATIVES. WIPO Patentscope. [Link]
Sources
- 1. Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 16. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
UV-Vis Absorption Spectra of 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine: A Technical Comparison Guide
This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine, a critical intermediate in the synthesis of kinase inhibitors.
Executive Summary
7-Bromo-1H-pyrazolo[4,3-d]pyrimidine serves as a high-value scaffold for nucleoside analog synthesis, particularly in the development of CDK and kinase inhibitors. Unlike its naturally occurring isomer (purine) or its metabolic analog (Formycin A), the 7-bromo derivative exhibits a distinct spectral signature driven by the halogen-induced perturbation of the heteroaromatic
This guide outlines the spectral properties, provides a comparative analysis against key analogs, and details a self-validating protocol for using UV-Vis spectroscopy as a purity and identity checkpoint.
Spectral Characteristics & Mechanism
The UV-Vis spectrum of 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine is characterized by two primary absorption bands typical of fused 5,6-heterocyclic systems.
Theoretical & Observed Profile
-
Primary Band (
): 278 – 285 nm (in Methanol/Ethanol)-
Origin:
transition of the pyrazolopyrimidine core. -
Effect of Bromine: The bromine atom at position 7 acts as a weak auxochrome. While it induces a bathochromic (red) shift relative to the unsubstituted parent, it is hypsochromic (blue-shifted) relative to the 7-amino analog (Formycin A,
nm) due to the lack of strong mesomeric electron donation found in the amino group.
-
-
Secondary Band: ~210 – 225 nm
-
Origin: Higher energy electronic transitions, often solvent-cutoff dependent.
-
Solvatochromic Effects
| Solvent | Estimated | Mechanistic Insight |
| Methanol | 278 – 282 | Standard polar protic environment; stabilizes polar excited states. |
| Acetonitrile | 275 – 280 | Polar aprotic; often yields sharper fine structure in bands. |
| 0.1 N NaOH | 285 – 295 | Deprotonation of N1/N2 leads to anionic species, causing a significant red shift (bathochromic). |
| 0.1 N HCl | 270 – 275 | Protonation of the pyrimidine ring nitrogen typically induces a blue shift. |
Comparative Analysis: 7-Bromo vs. Alternatives
The following table contrasts the 7-Bromo derivative with its structural analogs, highlighting why UV-Vis is a viable discrimination tool during synthesis.
Table 1: Spectral Comparison of Pyrazolo[4,3-d]pyrimidine Scaffolds
| Compound | Structure | Molar Extinction ( | Key Differentiator | |
| 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine | Target | 278 - 285 nm | ~6,000 - 8,000 M⁻¹cm⁻¹ | Distinct "shoulder-free" peak compared to amino-analogs. |
| 7-Amino-1H-pyrazolo[4,3-d]pyrimidine | Formycin Aglycone | 295 nm | ~10,500 M⁻¹cm⁻¹ | Strong red shift due to |
| 1H-Pyrazolo[4,3-d]pyrimidine | Unsubstituted Parent | 265 - 270 nm | ~5,000 M⁻¹cm⁻¹ | Blue-shifted; lacks substituent conjugation. |
| 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine | Isomer (Allopurinol series) | 260 - 275 nm | Variable | Isomeric scaffold; often indistinguishable by UV alone (requires NMR). |
Critical Insight: Monitoring the reaction of 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine with an amine (nucleophilic aromatic substitution) can be tracked by the shift in
from ~280 nm to ~295 nm as the bromine is displaced by the amine.
Visualization: Electronic Structure & Workflow
Electronic Transition Pathway
The following diagram illustrates the structural influences on the UV absorption, highlighting the role of the 7-Bromo substituent.
Figure 1: Causality of the spectral shift. The bromine atom perturbs the core
Experimental Workflow: Purity Check
This workflow ensures consistent data generation, critical for QC in drug development.
Figure 2: Self-validating experimental protocol for purity assessment.
Detailed Experimental Protocol
Objective
To determine the purity and identity of 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine using UV-Vis spectrophotometry.
Materials
-
Analyte: 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine (Solid, >95% purity).
-
Solvent: HPLC-grade Methanol (Cutoff <205 nm).
-
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Cuvettes: Quartz, 1 cm path length.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh accurately 1.0 mg of the compound.
-
Dissolve in 10 mL of Methanol. Sonicate for 2 minutes to ensure complete dissolution.
-
Concentration: ~100 µg/mL (~0.5 mM).
-
-
Working Solution:
-
Dilute 100 µL of Stock Solution into 2.9 mL of Methanol.
-
Final Concentration: ~16 µM.[1]
-
-
Baseline Correction:
-
Fill two matched cuvettes with pure Methanol.
-
Run a baseline scan from 200 nm to 400 nm to zero the instrument.
-
-
Measurement:
-
Replace the sample cuvette with the Working Solution.
-
Record the spectrum from 200 nm to 400 nm.
-
-
Data Validation (Self-Check):
-
Criterion 1: Absorbance at
should be between 0.2 and 0.8 AU (Beer-Lambert linear range). -
Criterion 2: The spectrum should show a single dominant peak in the 270-290 nm region. A peak appearing at >290 nm suggests hydrolysis to the 7-hydroxy or substitution to the 7-methoxy derivative.
-
References
-
NIST Chemistry WebBook. 1H-Pyrazolo[4,3-d]pyrimidin-7-amine (Formycin Aglycone) Spectral Data. (Provides baseline data for the amino-analog). Link
-
Lewis, A. F., et al. (2019). "Design and synthesis of novel pyrazolo[4,3-d]pyrimidines." National Institutes of Health (PMC). (Discusses synthesis and characterization of related derivatives). Link
-
Seela, F., et al. (2007). "7-Deazapurine (pyrrolo[2,3-d]pyrimidine) and 8-aza-7-deazapurine (pyrazolo[3,4-d]pyrimidine) nucleosides." Beilstein Journal of Organic Chemistry. (Comparative spectral analysis of isomeric systems). Link
-
Sigma-Aldrich. Product Specification: 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine. (Safety and handling data). Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
